molecular formula C10H15IN2O2 B2649125 Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate CAS No. 1374258-24-8

Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate

Cat. No.: B2649125
CAS No.: 1374258-24-8
M. Wt: 322.146
InChI Key: FREGHPVLEPOIFA-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an ethyl ester group, a tert-butyl group, and an iodine atom attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents such as iodine monochloride or N-iodosuccinimide.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    tert-Butyl Group Addition: The tert-butyl group can be introduced through alkylation using tert-butyl bromide and a strong base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrazole ring can be oxidized under strong oxidative conditions to form pyrazole N-oxides.

Common Reagents and Conditions

    Iodination: Iodine monochloride or N-iodosuccinimide in the presence of a base.

    Esterification: Ethanol and an acid catalyst such as sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Major Products Formed

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of pyrazole N-oxides.

Scientific Research Applications

Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the tert-butyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(tert-butyl)-5-bromo-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s properties and applications.

Properties

IUPAC Name

ethyl 1-tert-butyl-5-iodopyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREGHPVLEPOIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374258-24-8
Record name ethyl 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylate
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